molecular formula C17H22O B8751502 2-Benzyladamantan-2-ol

2-Benzyladamantan-2-ol

Cat. No.: B8751502
M. Wt: 242.36 g/mol
InChI Key: ACAQIKPHQWHFEU-UHFFFAOYSA-N
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Description

2-Benzyladamantan-2-ol is a polycyclic tertiary alcohol characterized by an adamantane core substituted with a benzyl group and a hydroxyl group at the 2-position. Adamantane derivatives are renowned for their rigid, diamondoid structures, which confer unique thermal stability and chemical inertness. This compound is synthesized via a flow chemistry approach involving the reaction of 2-adamantanone with a benzyl potassium reagent (KDA) in tetrahydrofuran (THF), yielding 69% after chromatographic purification .

The benzyl substituent enhances lipophilicity, making this compound a candidate for pharmaceutical applications, such as drug delivery systems, and materials science, where adamantane’s rigidity benefits optical polymers with high refractive indices and low dispersion .

Properties

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

2-benzyladamantan-2-ol

InChI

InChI=1S/C17H22O/c18-17(11-12-4-2-1-3-5-12)15-7-13-6-14(9-15)10-16(17)8-13/h1-5,13-16,18H,6-11H2

InChI Key

ACAQIKPHQWHFEU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC4=CC=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following adamantan-2-ol derivatives share similar synthetic pathways but differ in substituents, leading to distinct physicochemical properties and applications.

Key Findings:

Synthetic Flexibility: Derivatives are synthesized via nucleophilic addition to 2-adamantanone, with substituent precursors (e.g., toluene, naphthalene, phenylthiol) determining the final product . The flow chemistry method for 11aa ensures efficient mixing and scalability .

Substituent Effects: Benzyl/Naphthyl: Enhance aromaticity and lipophilicity, favoring drug delivery or optical materials . Phenylthio/Thiophenyl: Introduce sulfur atoms, improving electronic conductivity and catalyst compatibility . Aminomethyl: Increases polarity and bioactivity, though safety protocols are stringent due to uncharacterized toxicity .

Thermal and Optical Properties : Adamantane’s rigid structure imparts high thermal stability (>300°C) and low optical dispersion, critical for lenses and waveguides . Benzyl derivatives exhibit higher refractive indices than aliphatic analogs.

Applications: Pharmaceuticals: Benzyl and aminomethyl derivatives show promise in CNS drug delivery due to blood-brain barrier permeability . Electronics: Thiophenyl-substituted adamantanes are explored in organic LEDs (OLEDs) and photovoltaics .

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